molecular formula C8H12BrNOS B13196041 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol

3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13196041
M. Wt: 250.16 g/mol
InChI Key: MVEUODYOFAJDNA-UHFFFAOYSA-N
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Description

3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol This compound features a bromothiophene moiety attached to a propanol chain via a methylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-aminopropanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromothiophene moiety can be reduced to a thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propanal.

    Reduction: Formation of 3-{[(Thiophen-2-yl)methyl]amino}propan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromothiophene moiety can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorothiophen-2-yl)methyl]amino}propan-1-ol
  • 3-{[(4-Fluorothiophen-2-yl)methyl]amino}propan-1-ol
  • 3-{[(4-Methylthiophen-2-yl)methyl]amino}propan-1-ol

Uniqueness

3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-[(4-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c9-7-4-8(12-6-7)5-10-2-1-3-11/h4,6,10-11H,1-3,5H2

InChI Key

MVEUODYOFAJDNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CNCCCO

Origin of Product

United States

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